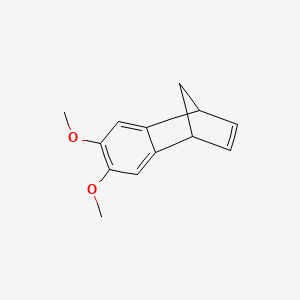
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of 1,4-methanonaphthalene, characterized by the presence of two methoxy groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes cyclization in the presence of an acidic catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced analogs
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares similar structural features but differs in the degree of hydrogenation and ring structure.
6,7-Dimethoxy-4-methylcoumarin: Another methoxy-substituted compound with different core structure and properties.
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without methoxy substitutions.
Uniqueness
6,7-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific substitution pattern and the presence of the methanonaphthalene core. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
54576-19-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H14O2/c1-14-12-6-10-8-3-4-9(5-8)11(10)7-13(12)15-2/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
XFMOBKFFLFKISO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3CC(C2=C1)C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
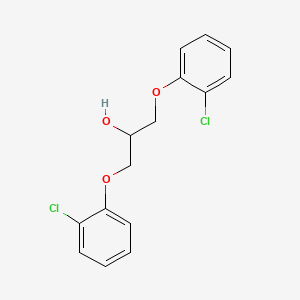
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
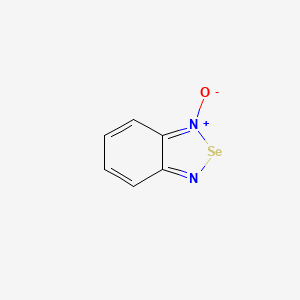
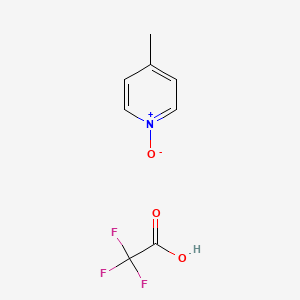
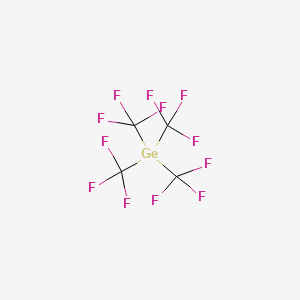
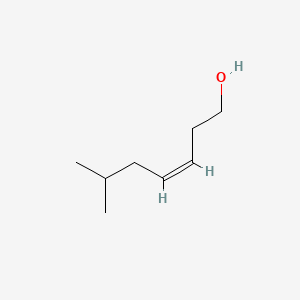
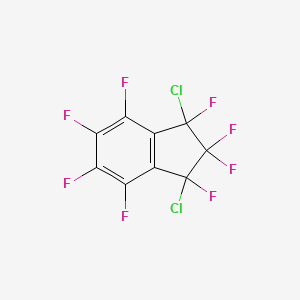
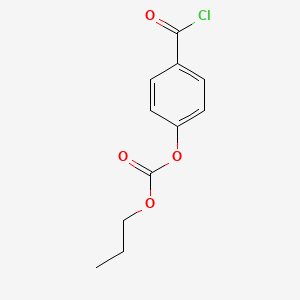
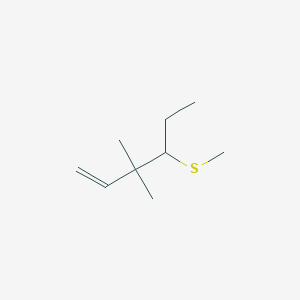
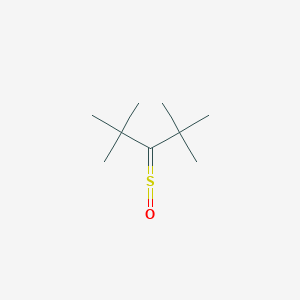
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
